2-(3-Chloropropyl)-1-ethyl-1H-imidazole
CAS No.:
Cat. No.: VC17633901
Molecular Formula: C8H13ClN2
Molecular Weight: 172.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13ClN2 |
|---|---|
| Molecular Weight | 172.65 g/mol |
| IUPAC Name | 2-(3-chloropropyl)-1-ethylimidazole |
| Standard InChI | InChI=1S/C8H13ClN2/c1-2-11-7-6-10-8(11)4-3-5-9/h6-7H,2-5H2,1H3 |
| Standard InChI Key | BJZDRVHTGGWBPD-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CN=C1CCCCl |
Introduction
Chemical Identity and Nomenclature
2-(3-Chloropropyl)-1-ethyl-1H-imidazole (IUPAC name: 2-(3-chloropropyl)-1-ethylimidazole) is an organic compound belonging to the imidazole class, characterized by a five-membered aromatic ring with two non-adjacent nitrogen atoms. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 172.65 g/mol . The compound’s structure features a chloropropyl side chain at the 2-position and an ethyl group at the 1-position of the imidazole ring.
Structural Characteristics
The compound’s SMILES notation (CCN1C=CN=C1CCCCl) and InChIKey (BJZDRVHTGGWBPD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The chloropropyl moiety introduces a polarizable carbon-chlorine bond, while the ethyl group enhances lipophilicity, as evidenced by its computed partition coefficient (XLogP3-AA: 1.6) .
Table 1: Key Identifiers and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.65 g/mol | |
| XLogP3-AA | 1.6 | |
| Hydrogen Bond Acceptors | 1 | |
| Rotatable Bonds | 4 |
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application in research. Its rotatable bond count of 4 suggests conformational flexibility, which may influence its reactivity in synthesis . The monoisotopic mass (172.0767 Da) and exact mass (172.0767 Da) confirm its elemental composition .
Stability and Reactivity
Structural and Conformational Analysis
The 3D conformational model of 2-(3-chloropropyl)-1-ethyl-1H-imidazole reveals a planar imidazole ring with the chloropropyl and ethyl groups adopting staggered configurations to minimize steric hindrance . Computational studies predict moderate polarity, aligning with its PSA (polar surface area) of 17.8 Ų .
Future Research Directions
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Synthetic Optimization: Developing greener catalysts or solvent-free methods to improve yield.
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Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of imidazoles in medicinal chemistry.
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Thermal Stability Studies: Assessing decomposition pathways for safe storage and transport.
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